molecular formula C19H18BrN B14697952 1,2-Dibenzylpyridin-1-ium bromide CAS No. 21966-05-2

1,2-Dibenzylpyridin-1-ium bromide

Cat. No.: B14697952
CAS No.: 21966-05-2
M. Wt: 340.3 g/mol
InChI Key: RZSLPDFXSWNKIR-UHFFFAOYSA-M
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Description

1,2-Dibenzylpyridin-1-ium bromide is a quaternary ammonium salt derived from pyridine. It is known for its versatile applications in various fields of chemistry, biology, and industry. The compound is characterized by the presence of two benzyl groups attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion paired with a bromide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibenzylpyridin-1-ium bromide can be synthesized through the alkylation of pyridine with benzyl bromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the pyridine, followed by the addition of benzyl bromide to form the quaternary ammonium salt. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibenzylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

1,2-Dibenzylpyridin-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dibenzylpyridin-1-ium bromide involves its interaction with various molecular targets. As a quaternary ammonium salt, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and cell lysis. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpyridin-1-ium bromide: Similar structure but with only one benzyl group attached to the nitrogen atom.

    2-Benzylpyridin-1-ium bromide: The benzyl group is attached to the second position of the pyridine ring.

    1,2-Dimethylpyridin-1-ium bromide: Methyl groups replace the benzyl groups.

Uniqueness

1,2-Dibenzylpyridin-1-ium bromide is unique due to the presence of two benzyl groups, which enhance its lipophilicity and ability to interact with hydrophobic environments. This structural feature makes it more effective as a phase-transfer catalyst and in disrupting cell membranes compared to its mono-benzylated or methylated counterparts .

Properties

CAS No.

21966-05-2

Molecular Formula

C19H18BrN

Molecular Weight

340.3 g/mol

IUPAC Name

1,2-dibenzylpyridin-1-ium;bromide

InChI

InChI=1S/C19H18N.BrH/c1-3-9-17(10-4-1)15-19-13-7-8-14-20(19)16-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H/q+1;/p-1

InChI Key

RZSLPDFXSWNKIR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=[N+]2CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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